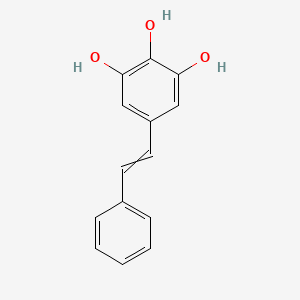
5-(2-Phenylethenyl)benzene-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Phenylethenyl)benzene-1,2,3-triol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of three hydroxyl groups attached to a benzene ring, along with a phenylethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenylethenyl)benzene-1,2,3-triol can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired phenylethenyl group. The reaction typically requires a base such as sodium methoxide and is carried out under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For example, 4-isopropylbenzaldehyde can be brominated, followed by methoxylation and demethylation to yield the intermediate compounds. These intermediates can then undergo esterification and Wittig reaction to produce the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Phenylethenyl)benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The phenylethenyl group can be reduced to a phenylethyl group.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinones.
Reduction: Phenylethyl derivatives.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
5-(2-Phenylethenyl)benzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-(2-Phenylethenyl)benzene-1,2,3-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenylethenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate signaling pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phloroglucinol (Benzene-1,3,5-triol): Similar structure but lacks the phenylethenyl group.
Pyrogallol (Benzene-1,2,3-triol): Similar structure but lacks the phenylethenyl group.
Hydroxyquinol (Benzene-1,2,4-triol): Similar structure but lacks the phenylethenyl group .
Uniqueness
5-(2-Phenylethenyl)benzene-1,2,3-triol is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobicity and allows for specific interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
493011-70-4 |
|---|---|
Formule moléculaire |
C14H12O3 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
5-(2-phenylethenyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C14H12O3/c15-12-8-11(9-13(16)14(12)17)7-6-10-4-2-1-3-5-10/h1-9,15-17H |
Clé InChI |
IYWFOPPYQUEKHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Borane, dichloro[(trichlorosilyl)methyl]-](/img/structure/B14240802.png)
![1-[4-(3-Chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240810.png)
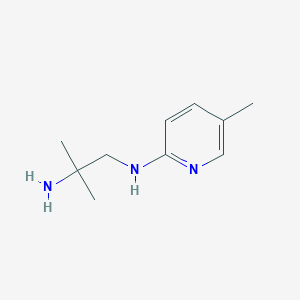
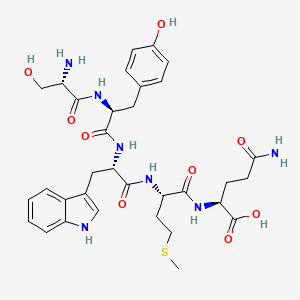
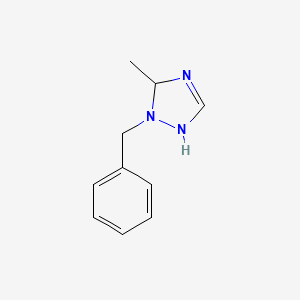

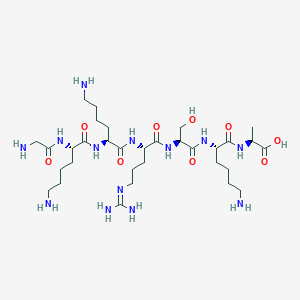
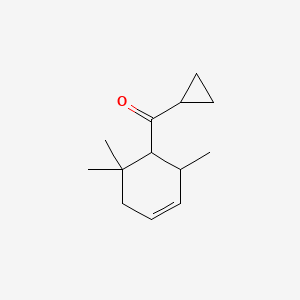
![N,N-Bis(2,3-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14240842.png)
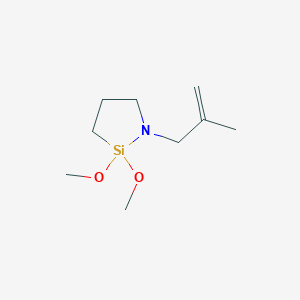
![[2-(4-Ethenylphenyl)cyclopropyl]methanol](/img/structure/B14240875.png)

![Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane](/img/structure/B14240881.png)
![5H-[1,3]Oxazolo[3,2-a]pyrrolo[1,2-d]pyrazine](/img/structure/B14240887.png)
